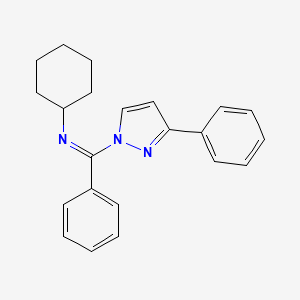![molecular formula C13H17N5O7 B14499223 3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 64974-37-4](/img/structure/B14499223.png)
3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is a compound that combines the structural features of a bicyclic amine and a nitrophenol The bicyclic amine, 3,7-diazabicyclo[331]nonane, is known for its rigid structure and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diazabicyclo[3.3.1]nonane typically involves the Mannich reaction of 3,5-dinucleophilic pyridine derivatives . This reaction is one of the most generally applicable methods for preparing this compound. The reaction conditions often involve the use of formaldehyde and a secondary amine under acidic conditions.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the most common method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of 3,7-diazabicyclo[3.3.1]nonane may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. Similarly, the industrial production of 2,4,6-trinitrophenol involves controlled nitration processes to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst, or metal hydrides, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 3,7-diazabicyclo[3.3.1]nonane.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo[33
Mecanismo De Acción
The mechanism of action of 3,7-diazabicyclo[3.3.1]nonane derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of the AMPA receptor, inducing the expression of neurotrophic factors like BDNF and NGF . These interactions can trigger pathways responsible for neuronal survival, growth, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with similar structural features but different reactivity and applications.
2,4-Dinitrophenol: A compound with two nitro groups, used as a metabolic stimulant and in industrial applications.
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: A derivative with additional functional groups, used in the synthesis of complex organic molecules.
Uniqueness
3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is unique due to the combination of a rigid bicyclic amine structure with the highly reactive nitrophenol component
Propiedades
Número CAS |
64974-37-4 |
|---|---|
Fórmula molecular |
C13H17N5O7 |
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
3,7-diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H14N2.C6H3N3O7/c1-6-2-8-4-7(1)5-9-3-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-9H,1-5H2;1-2,10H |
Clave InChI |
JWHWQADDLBQCLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC1CNC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


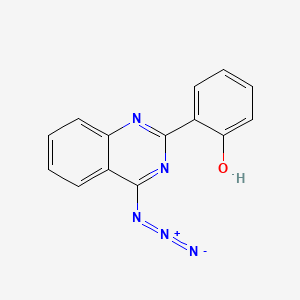

![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)

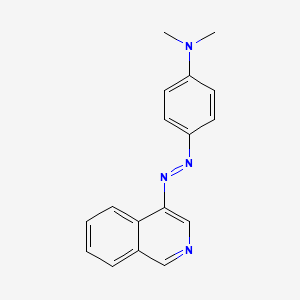
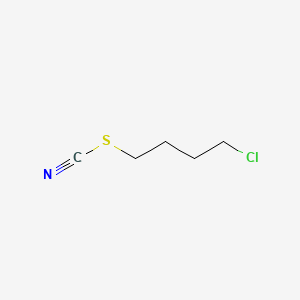
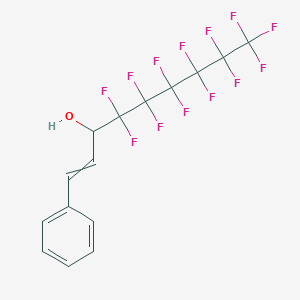
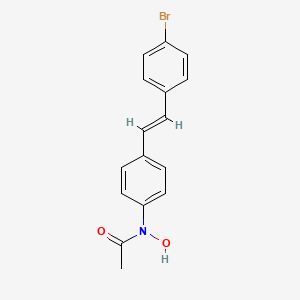


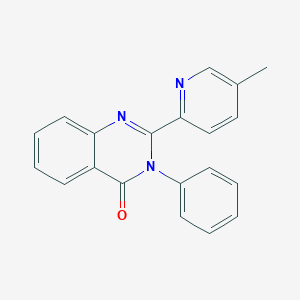
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
